molecular formula C13H10F6N2O3 B1418154 ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate CAS No. 866130-98-5

ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate

Cat. No.: B1418154
CAS No.: 866130-98-5
M. Wt: 356.22 g/mol
InChI Key: BBKKWERXXZNMIX-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate is a useful research compound. Its molecular formula is C13H10F6N2O3 and its molecular weight is 356.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, a related compound, has been prepared from ethyl 4,4,4-trifluoro-2-butynote. The Sonogashira reaction of this compound with terminal alkynes yielded en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).
  • Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates were synthesized via the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives. Intramolecular cyclization of these products under reflux conditions yielded a new series of (trifluoromethyl)quinoline-3-carbonitrile derivatives (Darehkordi et al., 2018).

Structural Analysis

  • A new compound, ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, was synthesized and its structure was determined by X-ray diffraction, illustrating the potential for designing compounds with specific molecular architectures (Wu, 2014).

Development of New Chemical Entities

  • Ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Sarvaiya et al., 2019).
  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles, showcasing the compound's role in facilitating the development of diverse chemical structures (Honey et al., 2012).

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O3/c1-2-24-11(23)9(10(22)13(17,18)19)21-20-8-5-3-4-7(6-8)12(14,15)16/h3-6,22H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKKWERXXZNMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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